1-(Naphthalen-2-yl)-2-((6-nitrobenzo[d]thiazol-2-yl)thio)ethanone
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Overview
Description
1-(Naphthalen-2-yl)-2-((6-nitrobenzo[d]thiazol-2-yl)thio)ethanone is an organic compound that features a naphthalene ring and a benzo[d]thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-2-yl)-2-((6-nitrobenzo[d]thiazol-2-yl)thio)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Naphthalene Derivative: Starting with naphthalene, various functional groups can be introduced through reactions such as nitration, sulfonation, or halogenation.
Formation of the Benzo[d]thiazole Derivative: The benzo[d]thiazole ring can be synthesized from ortho-aminothiophenol and a suitable carboxylic acid derivative.
Coupling Reaction: The final step involves coupling the naphthalene derivative with the benzo[d]thiazole derivative under specific conditions, such as using a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, high-pressure reactors, and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
1-(Naphthalen-2-yl)-2-((6-nitrobenzo[d]thiazol-2-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structure.
Industry: Applications in materials science, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-2-yl)-2-((6-nitrobenzo[d]thiazol-2-yl)thio)ethanone depends on its specific application. In biological systems, it might interact with specific enzymes or receptors, affecting cellular pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biomolecules.
Comparison with Similar Compounds
Similar Compounds
1-(Naphthalen-2-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone: Lacks the nitro group, which might affect its reactivity and applications.
2-(6-Nitrobenzo[d]thiazol-2-ylthio)acetophenone: Similar structure but with an acetophenone moiety instead of a naphthalene ring.
Uniqueness
1-(Naphthalen-2-yl)-2-((6-nitrobenzo[d]thiazol-2-yl)thio)ethanone is unique due to the presence of both a naphthalene ring and a nitrobenzo[d]thiazole ring, which can impart distinct chemical and biological properties.
Properties
CAS No. |
5397-96-6 |
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Molecular Formula |
C19H12N2O3S2 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
1-naphthalen-2-yl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C19H12N2O3S2/c22-17(14-6-5-12-3-1-2-4-13(12)9-14)11-25-19-20-16-8-7-15(21(23)24)10-18(16)26-19/h1-10H,11H2 |
InChI Key |
JQKWSZUEWWONDL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CSC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CSC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
5397-96-6 | |
Origin of Product |
United States |
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